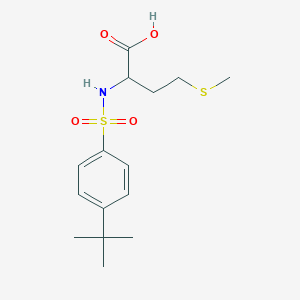

((4-(Tert-butyl)phenyl)sulfonyl)methionine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWPZNUUHUVDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Niche Building Block in Modern Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. While detailed experimental data on this specific molecule remains sparse in publicly accessible literature, this document consolidates available information and provides expert insights based on analogous compounds and established principles of peptide chemistry. We will delve into its chemical structure, probable synthetic routes, its role as a building block in solid-phase peptide synthesis (SPPS), and the critical considerations for its use, particularly concerning the stability and cleavage of the N-sulfonyl protecting group. Furthermore, we will explore the potential, albeit currently speculative, biological implications of incorporating this moiety into peptide structures. This guide aims to equip researchers with the foundational knowledge required to evaluate and potentially utilize this compound in their research and development endeavors.

Introduction: The Rationale for N-Sulfonylated Amino Acids in Peptide Science

The precise control of chemical reactivity is paramount in the multi-step process of peptide synthesis. Protecting groups are essential tools that temporarily mask reactive functional groups, allowing for the selective formation of peptide bonds. While standard protecting group strategies like Fmoc/tBu and Boc/Bzl are well-established, the quest for novel protecting groups with unique stability profiles and functionalities continues to drive innovation in peptide chemistry.

N-sulfonylated amino acids represent a class of derivatives where the alpha-amino group is protected by a sulfonyl moiety. These groups are known for their robust stability under a variety of reaction conditions. The specific nature of the aryl sulfonyl group can be tailored to modulate its acid lability, offering a spectrum of orthogonality for complex synthetic strategies. The introduction of a bulky tert-butyl group on the phenyl ring, as in this compound, is a rational design choice to influence the steric and electronic properties of the protecting group, potentially impacting its cleavage kinetics and the properties of the resulting peptide.

Chemical Properties and Synthesis

This compound is a derivative of the essential amino acid L-methionine. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1393654-69-7 | [1] |

| Molecular Formula | C₁₅H₂₃NO₄S₂ | [1] |

| Molecular Weight | 345.48 g/mol | [1] |

| Classification | Drug Intermediate | [1] |

| Primary Use | Peptide Synthesis | [1] |

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve L-methionine in an appropriate aqueous alkaline solution (e.g., aqueous sodium hydroxide or sodium bicarbonate) to deprotonate the amino group, forming the more nucleophilic amino anion.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-(tert-butyl)benzenesulfonyl chloride in a water-miscible organic solvent (e.g., dioxane or acetone) to the methionine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction: Allow the reaction to stir for several hours at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylic acid and precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-((4-(tert-butyl)phenyl)sulfonyl)methionine.

Caption: Proposed synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is intended for use as a building block in SPPS, most likely within the Fmoc/tBu orthogonal protection strategy. In this context, the N-terminal α-amino group is protected by the (4-(tert-butyl)phenyl)sulfonyl group, while the C-terminal carboxylic acid is activated for coupling to the growing peptide chain attached to a solid support.

SPPS Workflow

The general workflow for incorporating this modified amino acid into a peptide sequence via SPPS is outlined below.

Caption: General SPPS cycle for incorporating the modified methionine.

Critical Considerations for Methionine-Containing Peptides

The thioether side chain of methionine is susceptible to two primary side reactions during SPPS, particularly during the final acidic cleavage step:

-

Oxidation: The thioether can be oxidized to methionine sulfoxide, resulting in a +16 Da mass increase in the final peptide. This can be problematic as it introduces an unintended modification and can affect the peptide's biological activity.

-

S-alkylation (tert-butylation): During the removal of tBu-based side-chain protecting groups, the generated tert-butyl cations can alkylate the nucleophilic thioether of methionine, leading to a +56 Da modification.

The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Cleavage of the N-(4-(tert-butyl)phenyl)sulfonyl Group

The utility of the (4-(tert-butyl)phenyl)sulfonyl group as a protecting group hinges on its stability during peptide chain elongation and its efficient removal at the final cleavage stage. The acid lability of arenesulfonyl groups is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group, are expected to increase the acid lability compared to the unsubstituted phenylsulfonyl or tosyl groups.

However, it is anticipated that cleavage of the (4-(tert-butyl)phenyl)sulfonyl group would require strong acidic conditions, potentially stronger than those used for standard tBu-based side-chain protecting groups. This could involve extended treatment with trifluoroacetic acid (TFA) or the use of stronger acid cocktails. The precise conditions would need to be empirically determined.

Potential Biological Activity and Mechanism of Action

There is currently no available data on the biological activity of peptides specifically containing this compound. However, the incorporation of N-sulfonylated amino acids into peptides can have several effects:

-

Conformational Constraint: The bulky sulfonyl group can restrict the conformational freedom of the peptide backbone, which can be beneficial for stabilizing specific secondary structures and enhancing binding affinity to biological targets.

-

Increased Lipophilicity: The tert-butylphenyl group will increase the lipophilicity of the peptide, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

-

Protease Resistance: Modification of the N-terminus can confer resistance to degradation by aminopeptidases.

N-sulfonylated tripeptides have been investigated as potential inhibitors of serine proteases, such as urokinase and thrombin[2]. The sulfonyl moiety can interact with the enzyme's active site, contributing to the inhibitory activity. It is plausible that peptides incorporating this compound could be explored for similar applications, targeting enzymes where a hydrophobic interaction in the S1 or adjacent pockets is favorable.

Spectroscopic Characterization

While experimental spectra for this compound have not been found in the searched literature, its structure suggests key features that would be observable by standard analytical techniques.

| Technique | Expected Features |

| ¹H NMR | - A singlet corresponding to the nine equivalent protons of the tert-butyl group.- Aromatic protons of the phenyl ring, likely appearing as two doublets.- Signals for the α, β, and γ protons of the methionine backbone.- A singlet for the S-methyl protons. |

| ¹³C NMR | - Resonances for the quaternary and methyl carbons of the tert-butyl group.- Aromatic carbon signals.- Carbon signals corresponding to the methionine backbone and the S-methyl group. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight (345.48 Da).- Characteristic fragmentation patterns, including loss of the sulfonyl group and fragmentation of the methionine side chain. |

| Infrared (IR) Spectroscopy | - Characteristic absorption bands for the S=O stretching of the sulfonyl group.- N-H stretching and bending vibrations.- C=O stretching of the carboxylic acid. |

Conclusion and Future Perspectives

This compound is a rationally designed, yet under-characterized, building block for peptide synthesis. Its structure suggests a role as an N-terminal protecting group with a specific acid lability profile conferred by the tert-butyl substituent. While its primary application is likely in the synthesis of specialized peptides, the impact of this modification on the biological activity of the resulting peptides remains an open area for investigation.

Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol, along with comprehensive spectroscopic data, is essential for its wider adoption by the research community.

-

Cleavage Condition Optimization: A systematic study of the cleavage conditions for the (4-(tert-butyl)phenyl)sulfonyl group is needed to define its orthogonality and utility in various SPPS strategies.

-

Biological Evaluation: The synthesis of model peptides containing this moiety and their evaluation in relevant biological assays will be crucial to uncover any potential therapeutic applications.

This technical guide provides a starting point for researchers interested in exploring the potential of this compound. While significant experimental work is still required, the foundational principles of peptide chemistry and protecting group strategy provide a solid framework for its investigation and potential application in the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-((4-(tert-butyl)phenyl)sulfonyl)methionine, a specialized N-sulfonylated amino acid derivative. While direct literature on this specific molecule is sparse, this document outlines a robust and scientifically grounded approach based on well-established chemical principles, primarily the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and considerations for potential challenges. The content herein emphasizes experimental causality, self-validating protocols, and authoritative grounding to ensure scientific integrity and practical utility.

Introduction and Scientific Rationale

N-sulfonylated amino acids represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a sulfonyl group onto an amino acid scaffold can profoundly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Specifically, N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced stability against hydrolysis.[1] The tert-butylphenyl moiety introduces a lipophilic domain, which can be crucial for modulating interactions with biological targets. Methionine, with its unique thioether side chain, presents both opportunities for specific interactions and challenges related to its susceptibility to oxidation.[2][3]

The target molecule, ((4-(tert-butyl)phenyl)sulfonyl)methionine, combines these features, making it a compound of interest for applications such as enzyme inhibition or as a building block in peptide synthesis. The synthesis of such molecules is pivotal for exploring their therapeutic potential.[4] This guide proposes a reliable synthetic route leveraging the classic Schotten-Baumann reaction, a widely used method for the N-acylation and N-sulfonylation of amines.[5][6][7]

Proposed Synthetic Pathway: Mechanistic Insights

The most direct and widely adopted method for synthesizing N-sulfonyl amino acids is the reaction of an amino acid with a sulfonyl chloride in the presence of a base.[8][9] This reaction, known as the Schotten-Baumann reaction, is a nucleophilic acyl substitution where the amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride.[7]

Core Reaction: L-Methionine + 4-(tert-butyl)benzenesulfonyl chloride → this compound

The reaction is typically performed under biphasic conditions, with an aqueous basic solution and an organic solvent.[6][10] The base serves two critical functions:

-

It deprotonates the amino group of methionine, increasing its nucleophilicity.

-

It neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.[5][11]

A key consideration when working with methionine is the potential for oxidation of the thioether side chain to methionine sulfoxide.[2][12][13] While the thioether is generally stable under these conditions, careful control of the reaction environment is necessary to minimize this side reaction.[3]

References

- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. byjus.com [byjus.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chimia.ch [chimia.ch]

- 9. cbijournal.com [cbijournal.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Schotten-Baumann Reaction [organic-chemistry.org]

- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a key intermediate in synthetic organic chemistry, particularly in the realm of peptide synthesis. This document delves into its chemical properties, a detailed synthesis protocol, and its potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction

This compound, also known as N-(4-tert-butylbenzenesulfonyl)-L-methionine, is a derivative of the essential amino acid L-methionine. The introduction of the bulky and lipophilic 4-(tert-butyl)phenylsulfonyl group to the amino function of methionine modifies its chemical properties, rendering it a valuable building block in the synthesis of complex peptides and other bioactive molecules. The sulfonyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling steps. The use of sulfonyl protecting groups is a well-established strategy in solid-phase peptide synthesis (SPPS)[1][2].

The tert-butyl group on the phenyl ring enhances the lipophilicity of the molecule, which can influence its solubility and interaction with other molecules. While primarily utilized as a synthetic intermediate, the broader class of N-aryl sulfonamides has been shown to possess a wide range of biological activities, including antibacterial, and anticancer properties, suggesting potential for further investigation of this compound's bioactivity[3][4].

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source/Comment |

| CAS Number | 1393654-69-7 | [5] |

| Molecular Formula | C₁₅H₂₃NO₄S₂ | [5] |

| Molecular Weight | 345.48 g/mol | [5] |

| Appearance | Expected to be a white to off-white solid. | Based on similar N-sulfonylated amino acids. |

| Melting Point | Not available (N/A) | [5] |

| Boiling Point | Not available (N/A) | [5] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | The bulky nonpolar groups suggest higher solubility in organic media. |

| pKa | The carboxylic acid proton is expected to have a pKa around 2-3, and the sulfonamide proton is weakly acidic. | General pKa for carboxylic acids and sulfonamides. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic attack of the amino group of L-methionine on 4-(tert-butyl)phenylsulfonyl chloride. This is a standard method for the formation of sulfonamides.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the N-sulfonylation of amino acids.

Materials:

-

L-Methionine

-

4-(tert-butyl)phenylsulfonyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-Methionine: In a round-bottom flask, dissolve L-methionine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of water and acetone (e.g., a 1:1 ratio). Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-(tert-butyl)phenylsulfonyl chloride (1.1 equivalents) in acetone to the stirring solution of L-methionine.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted sulfonyl chloride.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the phenyl ring.

-

Methionine Protons:

-

A multiplet for the α-proton (CH) adjacent to the carboxylic acid and sulfonamide groups.

-

Multiplets for the β- and γ-protons (CH₂) of the methionine side chain.

-

A singlet for the methyl protons (SCH₃) around δ 2.1 ppm.

-

-

tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to 9 protons.

-

NH Proton: A broad singlet for the sulfonamide proton, which may be exchangeable with D₂O.

-

Carboxylic Acid Proton: A very broad singlet at the downfield end of the spectrum (δ > 10 ppm), which is also D₂O exchangeable.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the aromatic region (δ 120-155 ppm), including a quaternary carbon attached to the tert-butyl group and a quaternary carbon attached to the sulfonyl group.

-

Carboxylic Carbonyl: A signal around δ 170-175 ppm.

-

Methionine Carbons:

-

A signal for the α-carbon around δ 50-60 ppm.

-

Signals for the β- and γ-carbons of the side chain.

-

A signal for the methyl carbon (SCH₃) around δ 15 ppm.

-

-

tert-Butyl Carbons: A quaternary carbon signal and a methyl carbon signal.

FTIR Spectroscopy

-

N-H Stretch: A peak around 3300-3200 cm⁻¹ corresponding to the sulfonamide N-H bond.

-

C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ for the carboxylic acid carbonyl group.

-

S=O Stretch: Two strong characteristic peaks for the sulfonyl group (asymmetric and symmetric stretching) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 345.48.

-

Fragmentation Pattern: Expect to see characteristic fragmentation patterns, including the loss of the tert-butyl group, the sulfonyl group, and fragments of the methionine side chain.

Applications and Future Perspectives

The primary application of this compound is as a protected amino acid in peptide synthesis[5]. The sulfonyl group provides robust protection of the α-amino group under various coupling conditions and can be removed under specific conditions, making it a useful tool in the synthesis of complex peptides[1].

Caption: Potential applications of this compound.

Given that many sulfonamide-containing molecules exhibit significant biological activities, this compound could serve as a scaffold for the development of novel therapeutic agents. The methionine moiety itself is a key amino acid in various biological processes, and its derivatives are often explored as potential enzyme inhibitors[4][6]. Further research into the biological properties of this compound is warranted to explore its potential beyond its current role as a synthetic intermediate.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with a primary role as a protected amino acid derivative in peptide synthesis. While specific experimental data on its physicochemical and biological properties are limited, its synthesis is straightforward, and its potential for broader applications in drug discovery remains an area for future exploration. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

- 1. WO1998024461A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 4. [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS#:1393654-69-7 | this compound | Chemsrc [chemsrc.com]

- 6. Enzymatic Reactions of S-Adenosyl- L-Methionine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine (CAS Number 1393654-69-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a molecule of interest in the field of medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact compound (CAS 1393654-69-7) is not extensively available in the public domain, this document synthesizes information from related chemical structures and the broader class of N-sulfonylated amino acids to offer scientifically grounded insights into its synthesis, potential properties, and applications.

Section 1: Introduction and Molecular Overview

This compound is a derivative of the essential amino acid L-methionine.[1] The core structure consists of the methionine backbone, where the amino group is functionalized with a 4-(tert-butyl)phenylsulfonyl group. This modification significantly alters the physicochemical properties of the parent amino acid, steering its potential biological activity towards new therapeutic avenues.

The introduction of an arylsulfonyl moiety to an amino acid scaffold is a common strategy in medicinal chemistry to generate compounds with a wide range of pharmacological activities.[2][3][4] The sulfonamide linkage is a key structural feature in many approved drugs. The tert-butyl group, a bulky and lipophilic substituent, is often incorporated into drug candidates to enhance metabolic stability by shielding susceptible sites from enzymatic degradation.[5][6]

Molecular Details:

| Property | Value | Source |

| CAS Number | 1393654-69-7 | |

| Molecular Formula | C15H23NO4S2 | |

| Molecular Weight | 345.48 g/mol | |

| IUPAC Name | (2S)-2-[[4-(tert-butyl)phenyl]sulfonylamino]-4-(methylthio)butanoic acid | |

| Synonyms | L-Methionine, N-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-, N-([4-(tert-butyl)phenyl]sulfonyl)(methyl)homocysteine |

Section 2: Synthesis and Chemical Characterization

While a specific, published synthesis protocol for this compound was not identified, a general and reliable synthetic route can be proposed based on established methods for N-sulfonylation of amino acids.[2][3][7]

Proposed Synthesis Workflow

The most common method for synthesizing N-arylsulfonyl amino acids is the Schotten-Baumann reaction.[7] This involves the nucleophilic attack of the amino group of methionine on 4-(tert-butyl)phenylsulfonyl chloride in the presence of a base.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution: L-methionine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity.

-

Addition of Sulfonyl Chloride: A solution of 4-(tert-butyl)phenylsulfonyl chloride in a water-miscible organic solvent like dioxane or tetrahydrofuran is added dropwise to the methionine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete sulfonylation.

-

Work-up: The reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylic acid and precipitate the product.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The successful synthesis and purity of the final compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the molecular structure, showing characteristic peaks for the tert-butyl, phenyl, and methionine protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the sulfonamide (S=O stretches), carboxylic acid (C=O and O-H stretches), and the thioether (C-S stretch).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[][9]

Section 3: Potential Biological and Pharmacological Activities

The structural motifs within this compound suggest several potential areas of biological activity. N-sulfonylated amino acids are a well-established class of bioactive molecules with diverse pharmacological properties.[2][3][4]

Potential as an Enzyme Inhibitor

Derivatives of methionine have been investigated as inhibitors of various enzymes.[10] For instance, sulfonamide-based compounds have been developed as potent inhibitors of methionine aminopeptidase type II (MetAP2), an enzyme involved in angiogenesis and a target for anticancer therapies.[11][12] The structure of this compound makes it a candidate for screening against MetAP2 and other metalloenzymes.

Caption: Potential mechanism of action as an enzyme inhibitor.

Antimicrobial and Antifungal Activity

Sulfonamides are a well-known class of antimicrobial agents.[13] Furthermore, N-sulfonyl amino acid amides have been identified as a novel class of compounds with significant fungicidal activity, particularly against oomycetes.[7][14] Therefore, this compound warrants investigation for its potential antimicrobial and antifungal properties.

Anti-inflammatory and Antioxidant Properties

Amino acid-derived sulfonamides have been reported to possess anti-inflammatory and antioxidant activities.[2][3] The methionine residue, in particular, can play a role in redox chemistry within biological systems.

Section 4: Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Lipophilicity (LogP) | Moderately high | The presence of the tert-butyl and phenyl groups increases lipophilicity compared to native methionine. |

| Solubility | Likely soluble in organic solvents, with limited aqueous solubility at neutral pH. Solubility may increase at basic pH due to salt formation at the carboxylic acid. | The large hydrophobic moiety reduces water solubility.[15][16][17][18] |

| Acidity (pKa) | The carboxylic acid group will have a pKa typical for N-acylated amino acids (around 3-4). The sulfonamide proton is also weakly acidic. | Standard properties of the functional groups. |

| Metabolic Stability | Potentially enhanced | The tert-butyl group can act as a metabolic shield, preventing oxidation of the phenyl ring.[5][6] |

Section 5: Future Directions and Research Opportunities

Given the limited specific data available for this compound, there are numerous avenues for future research:

-

Definitive Synthesis and Characterization: A full, peer-reviewed publication detailing the synthesis and comprehensive analytical characterization of the compound is a crucial first step.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including MetAP2, various bacterial and fungal strains, and assays for anti-inflammatory and antioxidant activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the arylsulfonyl group and the amino acid side chain would provide valuable insights into the structural requirements for any observed biological activity.

-

Pharmacokinetic Profiling: If promising in vitro activity is identified, in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile would be warranted.

Section 6: Conclusion

This compound is a molecule with significant potential in drug discovery, based on the well-established biological activities of N-sulfonylated amino acids. While specific data for this compound is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. Further experimental investigation is necessary to fully elucidate its therapeutic potential.

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. | Semantic Scholar [semanticscholar.org]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. chimia.ch [chimia.ch]

- 9. solvias.com [solvias.com]

- 10. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. mdpi.com [mdpi.com]

molecular weight of ((4-(tert-butyl)phenyl)sulfonyl)methionine

An In-depth Technical Guide on the Molecular Weight of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the compound this compound, a key intermediate in pharmaceutical and peptide synthesis.[1] We will first establish the theoretical molecular weight through a detailed breakdown of its molecular formula, C15H23NO4S2.[1][2] Subsequently, this guide will present a robust framework for the experimental verification of this value, focusing on the gold-standard methodology of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The document outlines detailed, field-proven protocols, explains the scientific rationale behind methodological choices, and offers insights into data interpretation. This guide is intended for researchers, analytical chemists, and drug development professionals who require precise and verifiable characterization of chemical entities.

Introduction to this compound

Chemical Identity

-

Systematic Name: this compound

The molecule consists of a methionine core, an essential amino acid, which is functionalized with a (4-(tert-butyl)phenyl)sulfonyl group. This modification significantly alters its chemical properties and makes it a valuable building block in synthetic chemistry.

Scientific and Industrial Significance

This compound serves as a crucial drug intermediate and is utilized in specialized peptide synthesis.[1] In the context of drug development, the precise molecular weight is a fundamental parameter that confirms the identity, purity, and stability of the active pharmaceutical ingredient (API) or its precursors. An accurate molecular weight determination is a non-negotiable checkpoint in quality control and regulatory submissions.

References

Unraveling the Molecular Mechanism of ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Potent, Selective Methionine Aminopeptidase 2 (MetAP2) Inhibitor

Abstract

Methionine aminopeptidase 2 (MetAP2) is a critical metalloenzyme that plays a pivotal role in the maturation of a significant portion of the proteome by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2][3] Its upregulation in various pathological conditions, including cancer and obesity, has rendered it a compelling target for therapeutic intervention.[2][4][5] This whitepaper presents a comprehensive technical guide on the hypothesized mechanism of action of a novel small molecule, ((4-(tert-butyl)phenyl)sulfonyl)methionine, as a potent and selective inhibitor of MetAP2. We will delve into the molecular interactions governing its inhibitory activity, the downstream cellular consequences, and provide detailed protocols for its characterization.

Introduction: Methionine Aminopeptidase 2 as a Therapeutic Target

Protein synthesis in eukaryotes universally initiates with the amino acid methionine.[6][7] The subsequent removal of this initial methionine is a crucial co-translational modification for the proper function and stability of many proteins.[1][2][3] This process is catalyzed by methionine aminopeptidases (MetAPs), with MetAP2 being a key enzyme in this pathway.[2][5]

MetAP2 is a metalloprotease that typically contains a dinuclear metal center, often cobalt or manganese, in its active site, which is essential for its catalytic activity.[3][8] The inhibition of MetAP2 disrupts protein maturation, leading to the accumulation of unprocessed proteins, which can trigger cellular stress and apoptosis.[1][2] This is particularly relevant in rapidly proliferating cells, such as those in tumors, which have a high demand for protein synthesis.[1] Consequently, the development of small molecule inhibitors of MetAP2 has emerged as a promising therapeutic strategy.[9][10][11]

This compound: A Novel Sulfonamide-Based Inhibitor

This compound is a novel investigational compound designed to selectively target the active site of MetAP2. Its structure, featuring a sulfonamide moiety, is hypothesized to chelate the metal ions in the enzyme's active site, a common mechanism for metalloprotease inhibitors.[12][9][10][11][13] The methionine component of the molecule is designed to mimic the natural substrate, potentially enhancing its binding affinity and selectivity for MetAP2.

Proposed Mechanism of Action

The inhibitory action of this compound is predicated on its ability to bind tightly and reversibly to the active site of MetAP2, thereby preventing the binding and processing of its natural substrates.

Binding to the MetAP2 Active Site

The proposed binding mode of this compound within the MetAP2 active site involves a multi-point interaction:

-

Chelation of Metal Ions: The sulfonamide group is positioned to form coordinating bonds with the divalent metal ions (e.g., Co²⁺) in the catalytic center of MetAP2. This interaction is crucial for anchoring the inhibitor within the active site and disrupting the catalytic mechanism.[8]

-

Hydrophobic Interactions: The tert-butylphenyl group is hypothesized to occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity of the compound.

-

Mimicking the Natural Substrate: The methionine portion of the inhibitor is expected to interact with the substrate recognition site of MetAP2, further stabilizing the inhibitor-enzyme complex.

Downstream Cellular Consequences of MetAP2 Inhibition

By inhibiting MetAP2, this compound is expected to induce a cascade of cellular events:

-

Accumulation of Unprocessed Proteins: The primary consequence of MetAP2 inhibition is the accumulation of proteins with an N-terminal methionine that would normally be cleaved. This can lead to protein misfolding and dysfunction.[1][2]

-

Induction of Cellular Stress: The buildup of unprocessed proteins can trigger the unfolded protein response (UPR) and other cellular stress pathways.

-

Inhibition of Cell Proliferation: The disruption of normal protein function and the induction of cellular stress can lead to cell cycle arrest and a reduction in cell proliferation.[12][11]

-

Anti-Angiogenic Effects: MetAP2 has been shown to be a key regulator of angiogenesis, the formation of new blood vessels.[2][5] Inhibition of MetAP2 can therefore lead to a decrease in angiogenesis, which is particularly relevant in the context of cancer therapy.[2][4][5]

The following diagram illustrates the proposed signaling pathway affected by the inhibition of MetAP2 by this compound.

Caption: Proposed signaling pathway of MetAP2 inhibition.

Experimental Protocols for Characterization

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are essential.

Biochemical Assay: In Vitro MetAP2 Enzyme Activity

This assay directly measures the inhibitory effect of the compound on the catalytic activity of purified MetAP2. A colorimetric assay using a synthetic substrate is a common and robust method.[14][15]

Materials:

-

Recombinant human MetAP2 enzyme

-

MetAP2 assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl₂)

-

L-methionine-p-nitroanilide (Met-pNA) substrate[14]

-

This compound

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with buffer only (negative control) and a known MetAP2 inhibitor (positive control).

-

Add 80 µL of MetAP2 enzyme solution (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of Met-pNA substrate (e.g., 1 mM final concentration).

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the release of p-nitroaniline.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Cellular MetAP2 Inhibition

This assay assesses the ability of the compound to inhibit MetAP2 within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.[16][17][18]

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., PC3)[19]

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Antibodies for Western blotting: anti-eEF1A and an antibody that recognizes the unprocessed N-terminal of a known MetAP2 substrate.

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24 hours. Include a vehicle-treated control.

-

After treatment, wash the cells with PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting using equal amounts of protein from each sample.

-

Probe the membrane with an antibody that specifically recognizes the unprocessed form of a known MetAP2 substrate. A common biomarker is the unprocessed form of eukaryotic elongation factor 1 alpha (eEF1A).[20]

-

Normalize the signal to a loading control (e.g., total eEF1A or GAPDH).

-

An increase in the signal for the unprocessed protein with increasing inhibitor concentration indicates cellular MetAP2 inhibition.

The following diagram outlines the workflow for the cell-based MetAP2 inhibition assay.

Caption: Workflow for the cell-based MetAP2 inhibition assay.

Data Presentation and Interpretation

The results from the biochemical and cellular assays can be summarized in the following table for a clear comparison of the compound's potency.

| Assay Type | Endpoint | This compound |

| Biochemical | IC₅₀ (nM) | Hypothetical Value |

| Cell-Based | EC₅₀ (nM) | Hypothetical Value |

A low nanomolar IC₅₀ value in the biochemical assay would indicate potent inhibition of the isolated enzyme. A corresponding low nanomolar EC₅₀ in the cell-based assay would confirm that the compound is cell-permeable and effectively inhibits MetAP2 in a cellular environment.

Conclusion

The hypothetical mechanism of action for this compound presented in this guide outlines a clear path for its development as a therapeutic agent targeting MetAP2. The proposed binding mode, leveraging both metal chelation and substrate mimicry, provides a strong rationale for its potency and selectivity. The detailed experimental protocols offer a robust framework for validating this mechanism and characterizing the compound's activity. Further investigation into the downstream cellular effects and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of a New Genetic Variant of Methionine Aminopeptidase from Streptococci with Possible Post-Translational Modifications: Biochemical and Structural Characterization | PLOS One [journals.plos.org]

- 4. Facebook [cancer.gov]

- 5. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine as translation start signal: a review of the enzymes of the pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Lead optimization of methionine aminopeptidase-2 (MetAP2) inhibitors containing sulfonamides of 5,6-disubstituted anthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. Purification and biochemical characterization of methionine aminopeptidase (MetAP) from Mycobacterium smegmatis mc2155 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a whole-cell inhibition assay for bacterial methionine aminopeptidase by surface-enhanced laser desorption ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of a Whole-Cell Inhibition Assay for Bacterial Methionine Aminopeptidase by Surface-Enhanced Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo imaging of methionine aminopeptidase II for prostate cancer risk stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Potential Applications of ((4-(tert-butyl)phenyl)sulfonyl)methionine

Abstract: This technical guide provides a comprehensive analysis of the potential applications of the novel compound, ((4-(tert-butyl)phenyl)sulfonyl)methionine. While currently utilized as a specialized amino acid derivative in peptide synthesis, its structural features—a methionine core, a sulfonamide linkage, and a 4-tert-butylphenyl moiety—suggest a rich, unexplored potential in therapeutic development. This document synthesizes data from analogous structures to propose and technically detail its plausible roles as an enzyme inhibitor, particularly targeting metalloproteinases and carbonic anhydrases. We present a hypothesized synthesis pathway, detailed experimental protocols for screening its biological activity, and a discussion on its physicochemical properties relevant to drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.

Introduction and Compound Overview

This compound (CAS No. 1393654-69-7) is a derivative of the essential amino acid L-methionine.[1] Its primary documented application is as a drug intermediate and a building block in peptide synthesis.[2] The presence of the bulky (4-(tert-butyl)phenyl)sulfonyl group provides N-terminal protection during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[3] However, a deeper analysis of its constituent chemical motifs reveals a compelling case for its investigation as a bioactive molecule in its own right.

The structure combines three key features:

-

A Methionine Scaffold: An essential amino acid crucial for protein synthesis and as a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor.[4][5] Enzymes in the methionine metabolic pathway are validated targets for antimicrobial and anticancer drug design.[6]

-

An Aryl Sulfonamide Moiety: The sulfonamide group is a cornerstone pharmacophore in modern medicine.[7] It is the active component in a wide range of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs, primarily through enzyme inhibition.[8][9]

-

A 4-tert-butylphenyl Group: This bulky, lipophilic group is frequently incorporated into drug candidates to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.

This guide will deconstruct the molecule to build a hypothesis-driven framework for its potential therapeutic applications, supported by detailed, actionable experimental protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the title compound and its core components is presented below. These properties are critical for predicting its behavior in biological systems and for designing experimental assays.

| Property | Value for this compound | Value for L-Methionine | Notes |

| CAS Number | 1393654-69-7[1] | 63-68-3[4] | |

| Molecular Formula | C₁₅H₂₃NO₄S₂[1] | C₅H₁₁NO₂S[4] | |

| Molecular Weight | 345.48 g/mol [1] | 149.21 g/mol [4] | The addition of the sulfonyl group significantly increases mass and lipophilicity. |

| Predicted LogP | ~3.5-4.0 (Estimated) | -1.87[4] | The tert-butylphenyl group dramatically increases hydrophobicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Predicted pKa | ~10.2 (Sulfonamide N-H, Estimated) | 2.28 (Carboxyl), 9.21 (Amino) | The sulfonamide proton is weakly acidic, a key feature for zinc-binding in metalloenzymes.[10] |

| Aqueous Solubility | Low (Predicted) | 33.8 g/L at 25°C[5] | The large hydrophobic moiety suggests the need for organic co-solvents (e.g., DMSO) in biological assays. |

Hypothesized Therapeutic Applications & Mechanisms of Action

Based on its structural components, we propose two primary areas of investigation for this compound as a therapeutic agent: Matrix Metalloproteinase (MMP) Inhibition and Carbonic Anhydrase (CA) Inhibition .

Potential as a Matrix Metalloproteinase (MMP) Inhibitor

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular disease.[11] The sulfonamide moiety is a well-established zinc-binding group (ZBG) used in the design of MMP inhibitors.[6]

Hypothesized Mechanism: The N-sulfonyl group of the compound can act as a chelating agent for the catalytic Zn²⁺ ion in the MMP active site. The deprotonated sulfonamide nitrogen forms a coordinate bond with the zinc ion, mimicking the transition state of peptide hydrolysis. The methionine side chain and the tert-butylphenyl group can then occupy and interact with the hydrophobic S1' and S2' pockets of the enzyme, respectively, conferring potency and selectivity.

Figure 1: Hypothesized binding mode in an MMP active site.

Potential as a Carbonic Anhydrase (CA) Inhibitor

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are established drug targets for glaucoma, epilepsy, and certain types of cancer.[12][13] Aromatic and heterocyclic sulfonamides are the classical inhibitors of CAs.[14]

Hypothesized Mechanism: Similar to MMP inhibition, the sulfonamide moiety is the key pharmacophore. It binds to the Zn²⁺ ion in the CA active site in its deprotonated, anionic form, displacing a zinc-bound water molecule/hydroxide ion that is essential for catalysis. The tert-butylphenyl group can extend into hydrophobic regions of the active site, potentially conferring isoform selectivity.[15]

Table of Comparative Inhibitory Activities for Structurally Related Sulfonamides:

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| Benzenesulfonamide Derivatives | hCA IX (Tumor-associated) | IC₅₀: 10.93–25.06 nM | [16] |

| Triazinyl-benzenesulfonamides | hCA XII (Tumor-associated) | Kᵢ: 7.5–9.6 nM | [3][10] |

| Benzenesulfonamide Derivatives | hCA II | IC₅₀ values lower than Acetazolamide | [14] |

| Hydroxamate-benzenesulfonamide | Various MMPs | Nanomolar to subnanomolar range | [6] |

| Barbiturate Analogs | MMP-9 | pIC₅₀ values up to 8.41 | [17] |

| Triazole-based Inhibitors | Bacterial MetAP | IC₅₀: 2.086 µM | [18] |

Synthesis and Characterization

A plausible synthetic route for this compound involves the N-sulfonylation of L-methionine with 4-tert-butylbenzenesulfonyl chloride under basic conditions. This is a standard method for preparing N-arylsulfonyl amino acids.

Figure 2: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for the N-sulfonylation of amino acids.

Materials:

-

L-Methionine (1.0 eq)

-

4-tert-butylbenzenesulfonyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH) (2.5 eq)

-

Dioxane or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-methionine in an aqueous solution of NaOH (2.5 eq in water) in a round-bottom flask, and cool the mixture to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-tert-butylbenzenesulfonyl chloride in a minimal amount of dioxane or THF. Add this solution dropwise to the stirring methionine solution at 0°C over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash with ethyl acetate to remove any unreacted sulfonyl chloride.

-

Acidification: Cool the aqueous layer again to 0°C and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

-

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Biological Evaluation

The following protocols are designed to test the hypothesized biological activities of this compound.

Protocol 1: MMP Inhibition Assay (Fluorogenic)

This assay measures the ability of the test compound to inhibit the activity of a purified MMP enzyme using a quenched fluorescent substrate.

Materials:

-

Purified recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

-

Positive Control Inhibitor: A known MMP inhibitor (e.g., GM6001)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission ~328/393 nm)

Procedure:

-

Enzyme Preparation: Dilute the MMP enzyme to its working concentration in cold Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer, starting from the 10 mM stock. Ensure the final DMSO concentration in all wells is ≤1%.

-

Plate Setup: To the wells of the 96-well plate, add:

-

50 µL of Assay Buffer

-

20 µL of the serially diluted test compound, positive control, or vehicle (DMSO in Assay Buffer) for control wells.

-

10 µL of the diluted MMP enzyme (or buffer for no-enzyme controls).

-

-

Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of the CO₂ hydration activity of a CA isoenzyme.

Materials:

-

Purified recombinant human CA isoenzyme (e.g., hCA I, II, IX, XII)

-

Assay Buffer: 10 mM HEPES, pH 7.5

-

pH indicator: Phenol red (or other suitable indicator)

-

CO₂-saturated water (substrate)

-

Test Compound: this compound in DMSO

-

Positive Control: Acetazolamide

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the CA enzyme, test compound at various concentrations, and the pH indicator in the assay buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

-

Reaction: One syringe of the instrument is loaded with the enzyme/inhibitor/indicator solution. The other syringe is loaded with the CO₂-saturated water.

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

-

Data Collection: Record the initial rate of the reaction for each inhibitor concentration.

Data Analysis:

-

Calculate the percentage of remaining enzyme activity at each inhibitor concentration compared to the control (no inhibitor).

-

Plot the activity against the inhibitor concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.[3]

Protocol 3: Methionine Aminopeptidase (MetAP) Inhibition Assay

Bacterial MetAP is an attractive target for novel antibiotics.[20][21] This assay assesses the compound's ability to inhibit this key bacterial enzyme.

Materials:

-

Purified recombinant bacterial MetAP (e.g., from E. coli)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM CoCl₂

-

Substrate: Met-Gly-Pro-AMC (a fluorogenic peptide substrate)[18]

-

Test Compound and controls (as in Protocol 4.1)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Follow the general procedure outlined in Protocol 4.1 (MMP Inhibition Assay).

-

Use the MetAP enzyme, specific assay buffer, and Met-Gly-Pro-AMC substrate.

-

Pre-incubate the enzyme with the test compound before adding the substrate.

-

Monitor the increase in fluorescence as the AMC group is cleaved from the peptide substrate.

Data Analysis:

-

Perform data analysis as described in Protocol 4.1 to determine the IC₅₀ value of the compound against MetAP.

ADME & Toxicological Profile Considerations

While no experimental data exists for this compound, predictions can be made based on the known properties of sulfonamides and molecules containing tert-butyl groups.

-

Absorption & Solubility: The high predicted LogP suggests good permeability but potentially poor aqueous solubility, which could limit oral bioavailability. Formulation strategies may be required.

-

Distribution: Sulfonamides can exhibit moderate to high plasma protein binding.[8] The brain-to-plasma concentration ratio for some sulfonamides can be low.[22]

-

Metabolism: The tert-butyl group, while often added to increase metabolic stability, can be a site of oxidation by cytochrome P450 enzymes (e.g., CYP2C8, CYP3A4), typically leading to hydroxylation and subsequent formation of a carboxylic acid.[23]

-

Toxicity: The primary concern for sulfonamides is hypersensitivity reactions.[7] In vitro cytotoxicity assays (e.g., MTT assay) against human cell lines (e.g., HepG2, HEK293) should be conducted early to assess potential off-target toxicity.

Conclusion and Future Directions

This compound represents a molecule of significant, yet untapped, potential. While its role in peptide synthesis is established, its structural analogy to potent sulfonamide-based enzyme inhibitors provides a strong rationale for its investigation as a therapeutic agent. The tert-butylphenyl group offers a handle for optimizing potency and pharmacokinetic properties, while the methionine core could influence selectivity or provide novel interactions with target enzymes.

The experimental protocols detailed in this guide provide a clear roadmap for the initial characterization of this compound's biological activity against high-value therapeutic targets like MMPs, CAs, and MetAPs. Successful identification of inhibitory activity in these assays would warrant further investigation into its mechanism of action, isoform selectivity, and efficacy in cell-based and in vivo models. This guide serves as a foundational document to catalyze further research into this promising chemical entity.

References

- 1. Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methionine Adenosyltransferase (MAT) activity assay kit - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Methionine [sigmaaldrich.com]

- 6. Dual inhibitors of matrix metalloproteinases and carbonic anhydrases: iminodiacetyl-based hydroxamate-benzenesulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in Bacterial Methionine Aminopeptidase Inhibition | Bentham Science [eurekaselect.com]

- 22. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Amino acid - Wikipedia [en.wikipedia.org]

The Emerging Potential of ((4-(tert-butyl)phenyl)sulfonyl)methionine as a Methionine Aminopeptidase 2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a putative inhibitor of Methionine Aminopeptidase 2 (MetAP2). While specific literature on this exact molecule is emerging, its structural characteristics firmly place it within the well-established class of aryl sulfonamide MetAP2 inhibitors. This document will therefore synthesize the current understanding of this class of compounds to project the synthesis, mechanism of action, and biological activities of this compound. We will delve into the critical role of MetAP2 in pathological processes such as angiogenesis, making it a compelling target for therapeutic intervention in oncology and metabolic diseases. This guide will further provide detailed experimental protocols for the evaluation of such inhibitors and present representative biological data to offer a framework for future research and development.

Introduction: Methionine Aminopeptidase 2 as a Therapeutic Target

Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a crucial role in protein maturation.[1][2] Specifically, it catalyzes the hydrolytic removal of the N-terminal methionine from nascent polypeptide chains.[1][2] This process is essential for the proper function and stability of a significant portion of the proteome.

The therapeutic relevance of MetAP2 came into focus with the discovery that the natural product fumagillin and its analogs, potent anti-angiogenic agents, exert their effects through the irreversible inhibition of this enzyme.[3][4] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[3][5] By inhibiting MetAP2 in endothelial cells, the proliferation of these cells is arrested, leading to a potent anti-angiogenic effect.[1][4]

Beyond cancer, MetAP2 has emerged as a promising target for the treatment of obesity.[6][7][8] Pathological angiogenesis in adipose tissue is recognized as a key factor in its expansion.[7][8] Inhibition of MetAP2 has been shown to induce significant and sustained weight loss in both preclinical and clinical settings.[7][8] The dual role of MetAP2 in cancer and obesity underscores its potential as a high-value therapeutic target.[3]

The Aryl Sulfonamide Class of MetAP2 Inhibitors

The inherent reactivity and potential for off-target effects of irreversible inhibitors like fumagillin have spurred the development of reversible MetAP2 inhibitors. Among these, the aryl sulfonamides have emerged as a particularly promising class.[9][10] These compounds have been shown to be potent and selective inhibitors of MetAP2, with several exhibiting excellent in vivo efficacy in tumor models.[11]

The general structure of an aryl sulfonamide MetAP2 inhibitor consists of an aromatic ring bearing a sulfonamide group, which is crucial for interaction with the enzyme's active site. The other substituents on the aromatic ring and the group attached to the sulfonamide nitrogen can be varied to optimize potency, selectivity, and pharmacokinetic properties. The ((4-(tert-butyl)phenyl)sulfonyl) moiety in the title compound is a common feature in this class, suggesting it is well-suited for interaction with the MetAP2 active site.

Synthesis of this compound

A likely synthetic pathway is outlined below:

References

- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. benchchem.com [benchchem.com]

- 7. [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides - Kustova - Russian Chemical Bulletin [bakhtiniada.ru]

Methodological & Application

Application Notes and Protocols for the Use of ((4-(tert-butyl)phenyl)sulfonyl)methionine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of methionine (Met) into synthetic peptides presents significant challenges, primarily the susceptibility of its thioether side chain to oxidation and S-alkylation during synthesis and cleavage. This application note introduces a novel approach to mitigate these side reactions: the use of Fmoc-Met(Bs-tBu)-OH, where the methionine side chain is protected with a (4-(tert-butyl)phenyl)sulfonyl group. We provide a comprehensive guide, including the rationale for this protection strategy, a proposed synthetic scheme for the protected amino acid, and detailed protocols for its application in solid-phase peptide synthesis (SPPS). Furthermore, we discuss the anticipated deprotection mechanism and provide optimized cleavage protocols. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this promising new building block for the synthesis of complex, methionine-containing peptides with improved purity and yield.

Introduction: The Challenges of Methionine in Peptide Synthesis

Methionine is a crucial amino acid in many biologically active peptides. However, its thioether side chain is highly susceptible to two major side reactions during standard Fmoc-based solid-phase peptide synthesis (SPPS):

-

Oxidation: The thioether can be readily oxidized to methionine sulfoxide (Met(O)) or even methionine sulfone (Met(O2)).[1][2] This is particularly problematic during the final acidic cleavage step.[3][4]

-

S-alkylation: The nucleophilic thioether can be alkylated by carbocations generated from the cleavage of other side-chain protecting groups, such as the tert-butyl cation from Boc or tBu groups, leading to the formation of S-tert-butylmethionine sulfonium salts.[3][4]

While the use of scavengers in the cleavage cocktail can reduce these side reactions, they are often not completely eliminated, leading to impurities that can be difficult to separate from the target peptide. Protecting the methionine side chain offers a proactive solution to these challenges.

The Rationale for a Sulfonyl-Based Protecting Group

Sulfonyl-based protecting groups are widely used in peptide synthesis, most notably the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine.[5] These groups are stable to the basic conditions required for Fmoc removal but are readily cleaved under acidic conditions.[5][6]

We propose the use of a (4-(tert-butyl)phenyl)sulfonyl group (Bs-tBu) for the protection of the methionine side chain. The rationale for this choice is based on the following anticipated properties:

-

Acid Lability: The electron-donating nature of the tert-butyl group on the phenyl ring is expected to stabilize the carbocation intermediate formed during acid-catalyzed deprotection, thus facilitating cleavage under standard TFA conditions.[7][8]

-

Steric Hindrance: The bulky nature of the protecting group will sterically hinder the thioether, preventing both oxidation and S-alkylation.

-

Orthogonality: The sulfonamide linkage to the methionine side chain will be stable to the piperidine treatment used for Fmoc deprotection.

Below is a diagram illustrating the structure of Fmoc-Met(Bs-tBu)-OH.

Caption: Structure of Fmoc-Methionine with a (4-(tert-butyl)phenyl)sulfonyl protected side chain.

Proposed Synthesis of Fmoc-Met(Bs-tBu)-OH

The synthesis of Fmoc-Met(Bs-tBu)-OH can be envisioned through a straightforward nucleophilic substitution reaction. Commercially available 4-tert-butylbenzenesulfonyl chloride can be reacted with the amino group of Fmoc-methionine under basic conditions.[9]

Caption: Proposed synthetic scheme for Fmoc-Met(Bs-tBu)-OH.

Protocol 1: Synthesis of Fmoc-Met(Bs-tBu)-OH

-

Dissolve Fmoc-Met-OH in a suitable solvent system such as a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of 4-tert-butylbenzenesulfonyl chloride in dioxane dropwise with vigorous stirring.[9][10][11]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-